2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole
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Overview
Description
2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole is an organic compound that features a pyrrolidine ring substituted with a methoxy group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic addition of a suitable precursor to form the pyrrolidine ring, followed by methoxylation and imidazole ring formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and imidazole-containing molecules. Examples include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(4-methoxypyrrolidin-2-yl)-1H-imidazole |
InChI |
InChI=1S/C8H13N3O/c1-12-6-4-7(11-5-6)8-9-2-3-10-8/h2-3,6-7,11H,4-5H2,1H3,(H,9,10) |
InChI Key |
ISPKAKJVQQMQMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)C2=NC=CN2 |
Origin of Product |
United States |
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